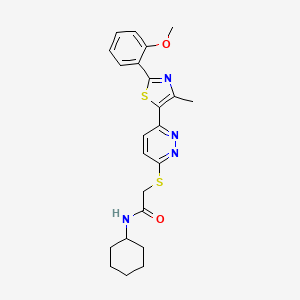
N-cyclohexyl-2-((6-(2-(2-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-cyclohexyl-2-((6-(2-(2-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H26N4O2S2 and its molecular weight is 454.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Agent
This compound has shown potential as an antimicrobial agent. The thiazole nucleus, which is part of its structure, is known to block the biosynthesis of certain bacterial lipids, thereby exhibiting antimicrobial activity against various bacterial species . This could be particularly useful in developing new treatments for drug-resistant infections.
Anticancer Activity
The structural features of this compound suggest it could be effective in anticancer therapies. Thiazole derivatives have been studied for their antiproliferative properties, especially against breast cancer cell lines . The compound’s ability to interact with cancer cell receptors could make it a valuable lead compound for drug design.
Antitumor Potential
Similar to its anticancer applications, this compound may also have antitumor potential. The molecular structure allows for the possibility of it being used in the treatment of tumors, possibly by inhibiting tumor growth or inducing apoptosis in tumor cells .
Pharmacological Research
In pharmacological research, this compound could serve as a precursor or a model for synthesizing new drugs with improved efficacy and reduced side effects. Its complex structure offers multiple sites for modification and optimization .
Molecular Modelling
The compound can be used in molecular modelling studies to understand the interaction between drugs and their targets. This is crucial for rational drug design, where the aim is to develop drugs that have a high affinity for their target and low toxicity .
Synthetic Chemistry
In synthetic chemistry, this compound can be used as a building block for creating a wide range of other chemical entities. Its versatile structure allows for various substitutions and modifications, enabling the synthesis of a diverse array of compounds .
Drug Resistance Studies
Given its potential pharmacological activities, this compound could be used in studies aimed at overcoming drug resistance. It could be particularly useful in understanding how changes in drug structure can overcome resistance mechanisms in pathogens or cancer cells .
Neuropharmacology
Although not directly indicated in the search results, compounds with similar structures have been associated with neuropharmacological effects. Therefore, this compound might be explored for its potential effects on the central nervous system, possibly as a treatment for neurodegenerative diseases or as a psychoactive substance .
properties
IUPAC Name |
N-cyclohexyl-2-[6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2S2/c1-15-22(31-23(24-15)17-10-6-7-11-19(17)29-2)18-12-13-21(27-26-18)30-14-20(28)25-16-8-4-3-5-9-16/h6-7,10-13,16H,3-5,8-9,14H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPZYIYEAJEEFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2OC)C3=NN=C(C=C3)SCC(=O)NC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

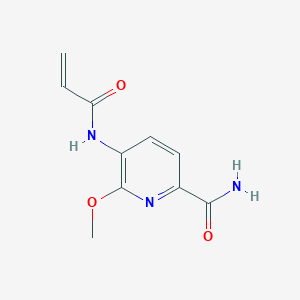
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-bromophenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2888995.png)
![4-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2888996.png)
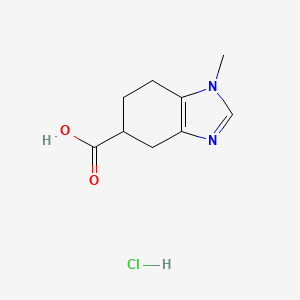
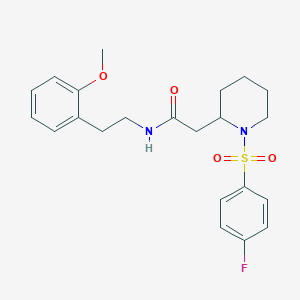
![3-(5-Bromothiophen-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2889001.png)
![N-(2,5-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2889002.png)
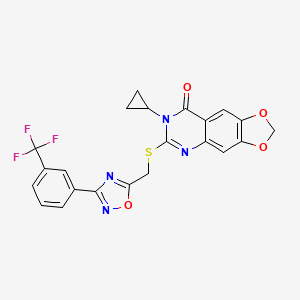

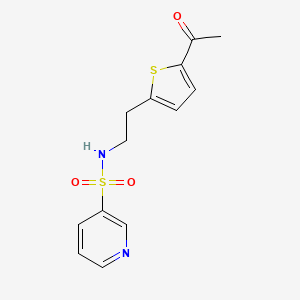
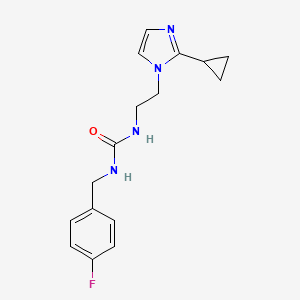
![N-(cyanomethyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]-N-cyclopropylacetamide](/img/structure/B2889010.png)

